6-Chlorochromone-3-propionic acid
Overview
Description
6-Chlorochromone-3-propionic acid is a chemical compound with the molecular formula C12H9ClO4 and a molecular weight of 252.65 g/mol . It is a derivative of chromone, a naturally occurring compound found in various plants. The presence of a chlorine atom at the 6th position and a propionic acid group at the 3rd position of the chromone ring structure gives this compound unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorochromone-3-propionic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chlorochromone.
Formation of Propionic Acid Derivative: The 6-chlorochromone is then reacted with a propionic acid derivative under specific conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chlorochromone-3-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
6-Chlorochromone-3-propionic acid has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Medicine: Research has explored its potential use in developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 6-Chlorochromone-3-propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Interacting with DNA/RNA: Binding to genetic material and influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
Chromone: The parent compound of 6-Chlorochromone-3-propionic acid, found in various plants.
6-Chlorochromone: A precursor in the synthesis of this compound.
3-Propionic Acid Derivatives: Compounds with similar propionic acid groups attached to different aromatic rings.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a propionic acid group on the chromone ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-(6-chloro-4-oxochromen-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4/c13-8-2-3-10-9(5-8)12(16)7(6-17-10)1-4-11(14)15/h2-3,5-6H,1,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTVVBLJYNPMJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584696 | |
Record name | 3-(6-Chloro-4-oxo-4H-1-benzopyran-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890090-65-0 | |
Record name | 3-(6-Chloro-4-oxo-4H-1-benzopyran-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 890090-65-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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